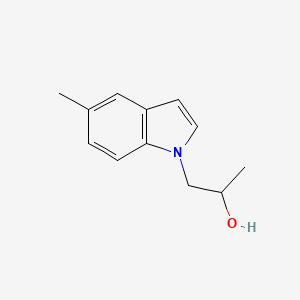
propanedinitrile, 2(3H)-benzothiazolylidene-
Overview
Description
1,3-Benzothiazol-2(3H)-ylidenemalononitrile is a heterocyclic compound that features a benzothiazole ring fused with a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzothiazol-2(3H)-ylidenemalononitrile can be synthesized through several methods. One common approach involves the cyclization of 2-aminothiophenols with malononitrile under basic conditions. The reaction typically proceeds as follows:
Cyclization Reaction: 2-Aminothiophenol reacts with malononitrile in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is usually carried out in a polar solvent like ethanol or methanol at elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure propanedinitrile, 2(3H)-benzothiazolylidene-.
Industrial Production Methods
Industrial production methods for propanedinitrile, 2(3H)-benzothiazolylidene- often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-2(3H)-ylidenemalononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzothiazole derivatives, and various substituted benzothiazoles.
Scientific Research Applications
1,3-Benzothiazol-2(3H)-ylidenemalononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It is used in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of propanedinitrile, 2(3H)-benzothiazolylidene- involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
1,3-Benzothiazol-2(3H)-ylidenemalononitrile can be compared with other benzothiazole derivatives, such as:
1,3-Benzothiazol-2(3H)-one: This compound has a similar benzothiazole ring but lacks the malononitrile moiety. It exhibits different chemical reactivity and biological activity.
2-Aminobenzothiazole: This compound has an amino group at the 2-position, which significantly alters its chemical properties and applications.
Benzothiazole: The parent compound of the benzothiazole family, it serves as a precursor for various derivatives, including propanedinitrile, 2(3H)-benzothiazolylidene-.
Properties
Molecular Formula |
C10H5N3S |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
2-(3H-1,3-benzothiazol-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C10H5N3S/c11-5-7(6-12)10-13-8-3-1-2-4-9(8)14-10/h1-4,13H |
InChI Key |
VUNPYDYMOWBARG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C#N)S2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B8583195.png)












![Methyl 3-[(dimethylamino)sulfonyl]-2-methylbenzoate](/img/structure/B8583289.png)
